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Introduction
Ammonium bitartrate, the monoammonium salt of L-(+)-tartaric acid, is a food additive utilized

for its functional properties as a leavening agent, acidity regulator, and stabilizer.[1] A white

crystalline powder, it is a byproduct of the winemaking process.[1] This document provides

detailed application notes and experimental protocols relevant to the use and analysis of

ammonium bitartrate in the food industry.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of ammonium bitartrate is

essential for its effective application in food formulations. Key quantitative data is summarized

in the table below.
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Property Value Reference(s)

Molecular Formula C₄H₉NO₆ [2]

Molecular Weight 167.12 g/mol -

Appearance White crystalline powder [1]

Water Solubility 1.00 g/100g at 0°C [3]

1.88 g/100g at 10°C [3]

2.70 g/100g at 20°C [3]

Boiling Point 295.66°C (estimate) [3]

Flash Point 223.1°C [3]

Specific Rotation [α]D²⁰ +26.0° (c=1.5 in water) [3]

Stability

Stable under normal

conditions; incompatible with

strong oxidizing agents.

[3]

Regulatory Status
United States (FDA): Tartaric acid and its salts, including ammonium salts, are generally

recognized as safe (GRAS) for their intended use in food, in accordance with good

manufacturing practice.[4][5][6] There is no specific limitation on its use other than what is

dictated by good manufacturing practice.[7][8]

European Union (EU): Ammonium bitartrate does not have a specific E-number assigned

to it. However, tartaric acid (E 334) and its sodium (E 335), potassium (E 336), and calcium

(E 354) salts are approved food additives.[9][10][11] The use of tartrates is regulated, with a

group Acceptable Daily Intake (ADI) of 240 mg/kg body weight per day, expressed as tartaric

acid.[10][12]

Codex Alimentarius: The General Standard for Food Additives (GSFA) provides guidance on

the use of food additives, and food business operators should consult the latest version to

ensure compliance.[1][13][14][15]
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Applications in the Food Industry
Baking: Leavening Agent
Ammonium bitartrate can function as a component of chemical leavening systems in baked

goods, particularly in dry, low-moisture products like biscuits and crackers.[16][17]

Mechanism of Action: When heated, ammonium salts in the presence of an acid (like the

bitartrate ion) can decompose to produce ammonia and carbon dioxide gas. This gas formation

contributes to the leavening of the dough, resulting in a lighter, crispier texture. The use of

ammonium-based leavening agents is often favored in products with low moisture content to

ensure the complete evaporation of any residual ammonia, which could otherwise impart an

undesirable flavor.[18]

Typical Usage Levels: While specific data for ammonium bitartrate is limited, related

ammonium-based leavening agents like ammonium bicarbonate are typically used at levels of

0.5% to 1.5% of the flour weight in biscuits.[17]
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Figure 1: Leavening mechanism of ammonium bitartrate in baking.

Winemaking: Tartrate Stability
Potassium bitartrate (KHT) precipitation is a common issue in winemaking, leading to the

formation of crystalline deposits in the final product. While various methods are employed to

achieve tartrate stability, the role of ammonium bitartrate is primarily indirect.

Mechanism of Action: Ammonium salts are often added to grape must as a nitrogen source for

yeast during fermentation.[19] A healthy and efficient fermentation can influence the final
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chemical composition of the wine, including its organic acid profile and colloidal structure.

Certain wine components, such as proteins, polysaccharides (like mannoproteins released

from yeast), and polyphenols, can act as protective colloids that inhibit the nucleation and

growth of KHT crystals.[19][20][21] By ensuring a robust yeast population, the addition of

ammonium salts can indirectly contribute to the formation of these protective colloids. However,

there is no strong evidence to suggest that the ammonium ion itself directly inhibits KHT

crystallization in the same way that substances like carboxymethylcellulose or metatartaric acid

do.[22]
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Figure 2: Indirect role of ammonium bitartrate in wine tartrate stability.
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Experimental Protocols
The analysis of ammonium bitartrate in food matrices typically involves the separate

determination of the tartrate and ammonium ions.

Protocol 1: Determination of Tartrate by High-
Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for the analysis of organic acids in food and beverages.

[2][23][24][25][26]

1. Principle: Tartaric acid is separated from other organic acids in the sample by reverse-phase

HPLC and quantified using a UV detector.

2. Instrumentation and Reagents:

High-Performance Liquid Chromatograph with a UV detector

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.6 with

orthophosphoric acid.[25]

Tartaric Acid standard

Reagent grade water

Sample clarification filters (0.45 µm)

3. Standard Preparation:

Prepare a stock standard solution of tartaric acid (e.g., 1000 mg/L) in reagent grade water.

Prepare a series of working standards by diluting the stock solution to cover the expected

concentration range in the samples.

4. Sample Preparation:
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Liquid Samples (e.g., beverages): Degas if necessary. Dilute the sample with reagent grade

water to bring the tartrate concentration within the calibration range. Filter through a 0.45 µm

filter.

Solid Samples (e.g., baked goods): Homogenize a known weight of the sample. Extract the

tartrates with a known volume of reagent grade water, potentially with gentle heating and

sonication. Centrifuge and filter the supernatant through a 0.45 µm filter. A solid-phase

extraction (SPE) cleanup step may be necessary for complex matrices.

5. Chromatographic Conditions:

Column: C18

Mobile Phase: Isocratic elution with 0.01 M KH₂PO₄ (pH 2.6)

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Column Temperature: 30°C

Detection: UV at 210 nm

6. Quantification:

Construct a calibration curve by plotting the peak area of the tartaric acid standard against its

concentration.

Calculate the concentration of tartaric acid in the sample from the calibration curve,

accounting for any dilution factors.
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Figure 3: Workflow for the determination of tartrate by HPLC.
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Protocol 2: Determination of Tartrate by Capillary
Electrophoresis (CE)
This protocol is based on established methods for organic acid analysis in beverages.[3][4][27]

[28][29]

1. Principle: Anions of organic acids, including tartrate, are separated based on their differential

migration in an electric field within a capillary. Detection is typically achieved by indirect UV

absorbance.

2. Instrumentation and Reagents:

Capillary Electrophoresis system with a UV detector

Fused silica capillary (e.g., 50 µm I.D., 60 cm total length)

Background Electrolyte (BGE): e.g., 10 mmol/L 2,4-dihydroxybenzoic acid (DHBA) at pH 3.6

containing 0.4 mmol/L cetyltrimethylammonium bromide (CTAB) as an electroosmotic flow

reverser.

Tartaric Acid standard

Reagent grade water

3. Standard and Sample Preparation:

Prepare standards and samples as described in the HPLC protocol (Protocol 1, steps 3 and

4). Simple dilution with water is often sufficient for beverage samples.

4. Electrophoretic Conditions:

Capillary: Fused silica, 50 µm I.D.

BGE: 10 mmol/L DHBA, 0.4 mmol/L CTAB, pH 3.6

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

Voltage: -20 kV
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Temperature: 25°C

Detection: Indirect UV at 254 nm

5. Quantification:

Identify the tartrate peak based on its migration time compared to the standard.

Quantify using a calibration curve of peak area versus concentration.

Protocol 3: Determination of Ammonium Ion
The ammonium ion can be determined by various methods, including ion-selective electrodes,

spectrophotometry (e.g., the indophenol blue method), or ion chromatography. The choice of

method will depend on the sample matrix and available instrumentation.

Conclusion
Ammonium bitartrate serves specific functions in the food industry, primarily as a leavening

agent in baked goods and as a yeast nutrient in winemaking. Its use is governed by regulations

for tartaric acid and its salts. The provided protocols offer a foundation for the analytical

determination of its components in food matrices, which is crucial for quality control and

regulatory compliance. Further method development and validation may be required for

specific complex food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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industry-as-an-additive]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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